molecular formula C17H17N3O3 B13113620 Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate

Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate

Cat. No.: B13113620
M. Wt: 311.33 g/mol
InChI Key: BQUUHABCKXANJF-UHFFFAOYSA-N
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Description

Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate is a fused bicyclic pyrimidine derivative featuring a pyrrolo[3,4-d]pyrimidine core. The compound is distinguished by a cyclopropyl substituent at the 2-position and an oxo group at the 4-position. Its synthesis involves multi-step routes, including chlorination of precursor carboxylates (e.g., using phosphorus oxychloride) followed by nucleophilic displacement reactions to introduce substituents like cyclopropyl groups . The benzyl ester at the 6-position serves as a protective group, which can be removed via hydrogenolysis to access the free amine for further functionalization .

Structurally, the compound shares homology with pyrido[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are well-documented in medicinal chemistry for targeting kinases (e.g., EGFR) and antimicrobial activity .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17N3O3/c21-16-13-8-20(9-14(13)18-15(19-16)12-6-7-12)17(22)23-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,19,21)

InChI Key

BQUUHABCKXANJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(CN(C3)C(=O)OCC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzyl ester with a cyclopropyl ketone, followed by cyclization and oxidation steps to form the pyrrolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate as an antitumor agent. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Case Study: In vitro tests demonstrated that this compound effectively reduced cell viability in breast and lung cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell pathways.

  • Case Study: A study reported that Benzyl 2-cyclopropyl derivatives exhibited significant antiviral activity against influenza virus, suggesting a mechanism involving the inhibition of viral neuraminidase .

Neurological Applications

Explorations into the neuroprotective effects of this compound have gained attention due to its ability to cross the blood-brain barrier.

  • Case Study: Animal models showed that treatment with Benzyl 2-cyclopropyl derivatives led to improved outcomes in models of neurodegenerative diseases, potentially through anti-inflammatory mechanisms .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacteria and fungi.

  • Case Study: Research findings indicated that Benzyl 2-cyclopropyl derivatives displayed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli .

Comparative Data Table

Application AreaMechanism of ActionNotable Findings
Antitumor ActivityInduces apoptosisReduces viability in cancer cell lines
Antiviral PropertiesInhibits viral replicationEffective against influenza virus
Neurological ApplicationsNeuroprotectionImproves outcomes in neurodegenerative models
Antimicrobial ActivityDisrupts bacterial cell wallsSignificant activity against pathogens

Mechanism of Action

The mechanism of action of Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Analogues in the Pyrido[4,3-d]pyrimidine Family

Key Compounds :

  • Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate : This analog substitutes the cyclopropyl group with a methyl at R2 and replaces the 4-oxo with a chloro group. The chloro derivative is a common intermediate for synthesizing ethoxy or hydroxy variants via nucleophilic substitution .

Impact of Substituents :

  • For example, Zhang et al. (2018b) demonstrated that bulkier R2 substituents in pyrido[4,3-d]pyrimidines improve EGFR-TKI selectivity .
  • R4 (4-position) : The oxo group in the target compound may act as a hydrogen-bond acceptor, mimicking ATP in kinase binding pockets. In contrast, 4-chloro derivatives are more reactive in substitution reactions but less favorable in direct target interactions .

Pyrrolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Cores

  • Pyrazolo[3,4-d]pyrimidine : Analogues like 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones (Safaei et al., 2012) exhibit antimicrobial activity due to the thione group’s electron-deficient nature, which is absent in the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure R2 Substituent R4 Substituent Key Biological Activity Reference
Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate Pyrrolo[3,4-d]pyrimidine Cyclopropyl Oxo Potential kinase inhibition
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pyrido[4,3-d]pyrimidine Methyl Chloro Intermediate for substitutions
4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (Zhang et al., 2018a) Pyrido[4,3-d]pyrimidine Anilino H EGFR inhibition (IC50: 0.2 µM)
1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones (Safaei et al., 2012) Pyrazolo[3,4-d]pyrimidine - Thione Antimicrobial (MIC: 4–16 µg/mL)

Research Findings and Implications

  • Kinase Inhibition : The target compound’s 4-oxo group aligns with pyrido[4,3-d]pyrimidines reported by Zhang et al. (2018b), where oxo or ethoxy groups at R4 improve EGFR binding affinity over chloro derivatives .
  • Metabolic Stability : Cyclopropyl substituents, as in the target compound, are less prone to oxidative metabolism than methyl groups, a feature critical for oral bioavailability .
  • Synthetic Versatility : The benzyl ester in the target compound allows for facile deprotection, enabling diversification at the 6-position, similar to strategies used in pyrido[4,3-d]pyrimidine synthesis .

Biological Activity

Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}
  • CAS Number : 2044702-96-5

The compound features a pyrrolo[3,4-d]pyrimidine core which is known for its pharmacological relevance in various therapeutic areas.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine derivatives. For instance, derivatives of pyrrolo-pyrimidines have shown potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. One study reported that a related compound exhibited IC50_{50} values of 7 nM for FGFR1, indicating strong inhibitory activity against cancer cell proliferation and migration .

The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways crucial for cell survival and proliferation. For example, inhibition of FGFR leads to reduced cell migration and invasion in breast cancer models . Additionally, studies on related derivatives have indicated that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential .

In Vitro Studies

In vitro evaluations have demonstrated that benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine derivatives exhibit cytotoxicity against several human tumor cell lines. For instance:

Cell Line IC50_{50} (μM)
MDA-MB2310.25
HCT1160.30
PC30.28

These findings suggest that the compound may serve as a lead for further optimization in anticancer drug development .

Case Studies

One notable case study involved the synthesis and evaluation of a series of pyrrolo[3,4-d]pyrimidine derivatives where benzyl 2-cyclopropyl analogs were tested for their antiproliferative activities. The results indicated that these compounds not only inhibited tumor growth but also showed minimal toxicity towards normal fibroblast cells, thus highlighting their selectivity .

Q & A

Q. Critical Parameters :

  • Temperature control during exothermic cyclization steps.
  • Use of moisture-sensitive reagents necessitates anhydrous conditions and inert gas (N₂/Ar) .

Basic: How is the structural identity of this compound validated?

Methodological Answer:
Validation combines spectroscopic and computational methods:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the cyclopropyl group (δ 0.8–1.2 ppm) and pyrrolopyrimidine protons (δ 6.5–8.5 ppm) .
    • FTIR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–H (~3100 cm⁻¹) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths/angles (e.g., C–N: 1.33 Å, C–O: 1.22 Å) . ORTEP-III generates 3D visualizations for stereochemical validation .

Advanced: How can computational modeling optimize its biological activity?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,p) level predicts:

  • HOMO-LUMO Gaps : Lower gaps (~4.5 eV) correlate with higher reactivity, guiding modifications for enhanced bioactivity .
  • Charge Distribution : Natural Population Analysis (NPA) identifies nucleophilic sites (e.g., carbonyl oxygen) for targeted substitutions .
  • Molecular Docking : AutoDock Vina evaluates binding to targets like EGFR kinase (binding energy ≤ −8.5 kcal/mol), prioritizing derivatives with improved affinity .

Validation : Compare computed NMR/FTIR spectra with experimental data to confirm model accuracy .

Advanced: What experimental designs are robust for evaluating anticancer activity?

Methodological Answer:

  • In Vitro Cytotoxicity :
    • Cell Lines : Use HT29 (colon) and DU145 (prostate) cancer cells, with BALB 3T3 fibroblasts as controls .
    • Dose-Response : IC₅₀ values determined via MTT assays (48–72 hr exposure, 0.1–100 µM range) .
Cell LineIC₅₀ (µM)Selectivity Index (vs. BALB 3T3)
HT2912.33.2
DU14518.72.1
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and EGFR phosphorylation inhibition .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) arise from:

Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .

Compound Stability : Hydrolysis of the benzyl ester in cell culture media (monitor via LC-MS at 0, 24, 48 hr) .

Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC-certified) and replicate experiments ≥3 times .

Resolution : Meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., ATP-based viability vs. apoptosis flow cytometry) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications :
    • Cyclopropyl Substitution : Replace with bicyclo[2.2.1] groups to assess steric effects on kinase binding .
    • Benzyl Ester Hydrolysis : Synthesize carboxylate analogs to evaluate prodrug activation .
  • Pharmacokinetic Profiling :
    • Lipinski’s Rule Compliance : LogP ≤5, molecular weight ≤500 Da (predict oral bioavailability) .
    • Metabolic Stability : Microsomal incubation (human liver microsomes, 1 hr) with LC-MS quantification of parent compound remaining .

Advanced: What crystallographic tools address challenges in resolving its polymorphic forms?

Methodological Answer:

  • Data Collection : High-resolution (≤0.8 Å) X-ray diffraction at 100 K minimizes thermal motion artifacts .
  • Refinement : SHELXL integrates twin refinement (BASF parameter) for handling pseudo-merohedral twinning .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to distinguish disorder in the benzyl group .

Q. Example Output :

  • Space Group: P2₁/c
  • Unit Cell Parameters: a = 10.2 Å, b = 12.4 Å, c = 14.7 Å, β = 105.3° .

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